molecular formula C11H18O5 B1361580 Diethyl tetrahydropyran-4,4-dicarboxylate CAS No. 5382-77-4

Diethyl tetrahydropyran-4,4-dicarboxylate

Cat. No. B1361580
CAS RN: 5382-77-4
M. Wt: 230.26 g/mol
InChI Key: ILUMJWCFQOFDMA-UHFFFAOYSA-N
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Patent
US05580994

Procedure details

From J. Chem. Soc. 1930, pages 2525 to 2530, a process for preparing tetrahydropyran-4-carboxylic acid esters is known in which β,β'-dichlorodiethyl ether is reacted with the sodium salt of diethyl malonate to give diethyl tetrahydropyran-4,4-dicarboxylate, and this is converted to tetrahydropyran-4-carboxylic acid via tetrahydropyran-4,4-dicarboxylic acid and finally esterified to give the desired tetrahydropyran-4-carboxylic acid ester.
[Compound]
Name
tetrahydropyran-4-carboxylic acid esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][CH2:5][CH2:6]Cl)[CH2:2]Cl.[Na].[C:9]([O:17][CH2:18][CH3:19])(=[O:16])[CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12]>>[O:4]1[CH2:5][CH2:6][C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])([C:9]([O:17][CH2:18][CH3:19])=[O:16])[CH2:2][CH2:1]1 |^1:7|

Inputs

Step One
Name
tetrahydropyran-4-carboxylic acid esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCl)OCCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1CCC(CC1)(C(=O)OCC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.